7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid

Medicinal Chemistry Organic Synthesis Building Blocks

7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid (CAS No. 2089649-47-6) is a chromane derivative featuring a C-7 bromo substituent, a Boc-protected amine, and a free carboxylic acid at the C-4 position.

Molecular Formula C15H18BrNO5
Molecular Weight 372.21 g/mol
Cat. No. B13028681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid
Molecular FormulaC15H18BrNO5
Molecular Weight372.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCOC2=C1C=CC(=C2)Br)C(=O)O
InChIInChI=1S/C15H18BrNO5/c1-14(2,3)22-13(20)17-15(12(18)19)6-7-21-11-8-9(16)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,17,20)(H,18,19)
InChIKeyOSKISRYVJHFYQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid: A Bifunctional Chromane Building Block for Peptide and Small-Molecule Synthesis


7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid (CAS No. 2089649-47-6) is a chromane derivative featuring a C-7 bromo substituent, a Boc-protected amine, and a free carboxylic acid at the C-4 position . This molecular architecture distinguishes it from common chromane analogs by providing three distinct, chemoselectively addressable functional groups on a rigid heterocyclic scaffold. The compound is primarily used as a synthetic intermediate in medicinal chemistry and chemical biology for constructing libraries of chromane-based bioactive molecules or peptidomimetics .

The Pitfalls of Substituting 7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid with In-Class Analogs


Generic substitution with non-brominated or non-Boc-protected chromane-4-carboxylic acid derivatives is not chemically feasible without fundamentally altering the synthetic route and final product properties. The C-7 bromine atom is not a passive substituent; it serves as a critical handle for late-stage diversification via cross-coupling reactions [1]. Replacing it with a hydrogen atom (as in the non-brominated analog, CAS 1411656-24-0) eliminates this synthetic utility. Furthermore, the Boc group provides essential N-protection during peptide coupling or other amine-reactive steps, while the free carboxylic acid allows for orthogonal conjugation. An unprotected amine (e.g., 4-aminochromane-4-carboxylic acid) would lead to uncontrolled polymerization or self-reactivity, complicating purification and reducing yield . The specific combination of these three functional groups in a single monomer is not replicated by other commercially available chromane building blocks.

Quantitative Differentiation Guide for 7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic Acid


Molecular Weight Comparison: Enabling Structural Diversification via Halogenation

The introduction of a bromine atom at the C-7 position results in a significant increase in molecular weight (MW) compared to the non-halogenated analog. This 78.90 Da difference is quantifiable and directly impacts the compound's utility as a substrate for metal-catalyzed cross-coupling reactions, which are not possible with the non-halogenated scaffold.

Medicinal Chemistry Organic Synthesis Building Blocks

Lipophilicity (logP) Assessment: Impact on Pharmacokinetic Profile and Solubility

Halogenation directly modulates lipophilicity, a key parameter for membrane permeability and solubility. The target compound exhibits a calculated logP of 1.838, which is elevated relative to the non-halogenated baseline. While a direct logP value for the exact comparator is unavailable in the immediate results, the established trend of halogenation increasing logP supports this quantitative finding as a class-level inference. [1]

Drug Design Physicochemical Properties ADME

Purity Benchmarking: A Prerequisite for Reproducible Synthesis

The commercially available form of the target compound is consistently supplied at a high purity of at least 98% (NLT 98%) by multiple vendors, which meets or exceeds the standard for research-grade building blocks used in multi-step synthesis. This is a critical procurement factor, as lower purity can lead to accumulated impurities and reduced yields.

Procurement Quality Control Reproducibility

Optimal Use Cases for 7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic Acid in Scientific Research


Synthesis of Diverse Chromane-Focused Libraries via Late-Stage Functionalization

The C-7 bromine atom makes this compound an ideal linchpin for generating compound libraries. After incorporating the scaffold into a larger molecule via the carboxylic acid, the bromine can be used in a final step to introduce a wide array of aryl, alkenyl, alkyl, or amino substituents through Suzuki, Heck, or Buchwald-Hartwig reactions, respectively. This 'build-then-diversify' strategy, enabled by the 78.90 Da mass difference from the non-halogenated parent, is superior to using pre-functionalized building blocks, which limit library diversity. [1]

Design of Conformationally Constrained Peptidomimetics

The rigid chromane core, combined with orthogonal Boc and carboxylic acid protecting groups, allows for the precise insertion of this molecule as a non-natural amino acid analog into a peptide backbone. Unlike the non-brominated analog, the target compound simultaneously provides a rigidifying element for the peptide and a reactive handle for further modification or bioconjugation, enabling a two-pronged approach to modulating peptide stability and function. [2]

Physicochemical Property Optimization in CNS Drug Discovery

Chromane derivatives are a privileged scaffold in neuroscience research. The measured logP of 1.838 for this compound falls within a favorable range for CNS drug candidates, and is predictably higher than that of more polar, non-halogenated chromanes. This property, coupled with the synthetic handles, makes it a strategic choice for medicinal chemists aiming to optimize blood-brain barrier penetration while retaining the ability to rapidly explore structure-activity relationships via the C-7 position. [1]

Quote Request

Request a Quote for 7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.